molecular formula C20H15N7O3 B6553417 6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040644-59-4

6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6553417
CAS No.: 1040644-59-4
M. Wt: 401.4 g/mol
InChI Key: CHXWOTZBLSFPGF-UHFFFAOYSA-N
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Description

The compound 6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic derivative featuring a triazolo[4,5-d]pyrimidinone core fused with a 1,2,4-oxadiazole moiety. Its structure includes a 4-methoxyphenyl substituent on the oxadiazole ring and a phenyl group at position 3 of the triazolo-pyrimidinone system.

Properties

IUPAC Name

6-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7O3/c1-29-15-9-7-13(8-10-15)18-22-16(30-24-18)11-26-12-21-19-17(20(26)28)23-25-27(19)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXWOTZBLSFPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antimicrobial and anticancer activities.

Structural Overview

The compound's structure consists of a triazolo-pyrimidine core linked to an oxadiazole moiety. This combination is significant as both triazoles and oxadiazoles are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various oxadiazole derivatives. The presence of the 1,2,4-oxadiazole ring enhances lipophilicity and allows better cell membrane penetration, which is crucial for antimicrobial efficacy. For instance:

  • Synthesis and Testing : A study synthesized several 1,2,4-oxadiazole derivatives and tested them against various bacterial strains. Compounds exhibited significant activity against gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, while showing moderate effects against gram-negative strains .
  • Mechanism of Action : The mechanism often involves inhibition of essential bacterial enzymes or disruption of cellular processes .

Anticancer Activity

The compound's anticancer properties have been investigated through various in vitro assays:

  • Cell Line Studies : In studies involving cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), derivatives of oxadiazole demonstrated IC50 values in the low micromolar range (e.g., 18.78 µM for some compounds), indicating promising cytotoxic effects .
  • Apoptotic Mechanisms : Flow cytometry analyses showed that these compounds can induce apoptosis in cancer cells by increasing caspase activity and altering cell cycle progression .

Data Tables

CompoundBiological ActivityIC50 Value (µM)Target
5dAnticancer10.1HUH7
5cAntimicrobial-Bacillus spp.
5eAnticancer18.78MCF-7

Case Studies

  • Antimicrobial Efficacy : A case study reported that a series of synthesized oxadiazole derivatives showed enhanced activity against Bacillus thuringiensis, with some compounds outperforming traditional antibiotics .
  • Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of oxadiazole derivatives on liver carcinoma cells (HUH7), revealing that several compounds had better IC50 values than the standard drug 5-Fluorouracil .

Research Findings

Research indicates that modifications to the oxadiazole structure can significantly influence biological activity. Electron-withdrawing groups at specific positions on the aromatic rings enhance potency against various pathogens and cancer cell lines . Additionally, the dual action against both microbial and cancer cells presents a promising avenue for drug development.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds containing the triazolopyrimidine scaffold exhibit significant anticancer properties. The presence of the oxadiazole group enhances the interaction with biological targets involved in cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. The methoxyphenyl group is believed to play a crucial role in enhancing the lipophilicity of the compound, allowing better membrane penetration and increased efficacy against pathogens.

3. Anti-inflammatory Effects
Studies have indicated that derivatives of triazolopyrimidine can inhibit inflammatory pathways. The compound's ability to modulate cytokine production and reduce inflammation markers makes it a candidate for developing anti-inflammatory drugs.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study published in Journal of Medicinal Chemistry showed that derivatives similar to this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .
Antimicrobial Efficacy Research in Pharmaceutical Biology reported that compounds with similar structures exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Inflammatory Response Modulation An investigation highlighted its potential in reducing TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Compound Name / ID Substituents Molecular Formula Molecular Weight Key Differences vs. Target Compound Reference
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)-triazolo-pyrimidin-7-one 3,4-Dimethoxyphenyl (oxadiazole); 3-methoxybenzyl (triazolo-pyrimidinone) C₂₃H₂₁N₇O₅ 475.465 Additional methoxy groups; benzyl vs. phenyl substitution
6-{[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)-triazolo-pyrimidin-7-one 3,4-Dimethylphenyl (oxadiazole); 4-fluorobenzyl (triazolo-pyrimidinone) C₂₃H₂₀FN₇O₃ 461.453 Methyl groups on phenyl; fluorobenzyl substitution
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-triazolo-pyrimidin-7-one 3,4-Dimethoxyphenyl (oxadiazole); 3-fluorobenzyl (triazolo-pyrimidinone) C₂₂H₁₈FN₇O₄ 463.429 Fluorine at benzyl position; dimethoxy vs. monomethoxy substitution
Glycoside derivative of triazolo[4,5-d]pyrimidinone (e.g., Compound 11 in ) Glycosyl-thio group at position 5 C₂₀H₂₀BrN₇O₆S 582.39 Glycosylation enhances H-bonding and solubility

Key Observations:

  • In contrast, fluorinated analogs (e.g., ) introduce electron-withdrawing effects, which may alter binding affinity and metabolic stability .
  • Steric Considerations: Benzyl-substituted analogs (e.g., ) exhibit bulkier substituents compared to the target’s phenyl group, which could influence steric hindrance in receptor binding.
  • Glycosylation: Derivatives with glycosyl groups (e.g., ) demonstrate improved solubility and bioavailability due to enhanced hydrogen-bonding capacity, a feature absent in the target compound .

Pharmacological and Physicochemical Properties

  • Bioactivity: Although specific data for the target compound are lacking, analogs like glycosylated triazolopyrimidinones () show apoptotic antitumor activity, with IR spectra confirming C=O and NH groups critical for target engagement .
  • Solubility and LogP: The absence of polar groups (e.g., glycosides) in the target compound may result in lower aqueous solubility compared to derivatives in . Fluorinated analogs () likely exhibit improved membrane permeability due to increased lipophilicity (higher LogP).

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